
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide
Overview
Description
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is a heterocyclic compound that features both thiophene and pyrazole rings. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of these rings in a single molecule can potentially enhance its biological efficacy and versatility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki-Miyaura or Stille coupling, using thiophene boronic acids or stannanes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale coupling reactions. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the imidamide group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide showed significant cytotoxicity against various cancer cell lines. Specifically, the thiophene moiety enhances biological activity by improving solubility and bioavailability, making it a candidate for further development in anticancer therapies .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Research has shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. The unique structure of this compound contributes to its effectiveness against resistant strains, highlighting its potential in treating infections where traditional antibiotics fail .
Agricultural Science Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies have suggested that it can act as an effective insecticide and fungicide due to its ability to disrupt biological processes in pests. This application is particularly relevant in sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions .
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of pyrazole are being investigated for their role in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
Anticancer Activity of Pyrazole Derivatives | Medicinal Chemistry | Significant cytotoxic effects on cancer cell lines; potential for drug development. |
Evaluation of Antimicrobial Properties | Microbiology | Effective against resistant bacterial strains; potential for new antibiotics. |
Pesticidal Efficacy of New Compounds | Agricultural Science | Demonstrated effectiveness as an insecticide; supports sustainable agriculture practices. |
Polymer Enhancement Studies | Materials Science | Improved mechanical properties in polymer composites; potential industrial applications. |
Mechanism of Action
The mechanism of action of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxaldehyde.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole.
Uniqueness
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is unique due to the combination of thiophene and pyrazole rings in a single molecule. This dual presence can enhance its biological activity and make it a versatile scaffold for drug development and other scientific applications .
Biological Activity
3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of thiophene and pyrazole derivatives. A notable method includes the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with propanoyl chloride under basic conditions, yielding the desired product with high purity and yield. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compound, revealing critical functional groups that contribute to its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical) | 23.6 |
A549 (Lung) | 37.59 |
These results indicate a significant cytotoxic effect, suggesting that the compound may interfere with cellular processes essential for cancer cell survival .
The mechanism by which this compound exerts its anticancer effects has been explored through various biochemical assays. Notably, it has been shown to bind to calf thymus DNA (Ct-DNA), which can disrupt DNA replication and transcription processes. Techniques like UV-vis absorption and circular dichroism have been employed to study these interactions, revealing that the compound forms stable complexes with DNA .
Additionally, antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have indicated that this compound exhibits notable antioxidant activity, which may contribute to its protective effects against oxidative stress in cancer cells .
Case Studies
A comprehensive study conducted on a series of pyrazole derivatives, including this compound, assessed their analgesic properties. One particular analog demonstrated significant analgesic effects comparable to standard reference drugs. This suggests a potential dual role for this compound in both pain management and cancer therapy .
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJXVWFNWDUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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